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molecular formula C6H2BrCl3 B043034 1-Bromo-2,3,4-trichlorobenzene CAS No. 81067-37-0

1-Bromo-2,3,4-trichlorobenzene

Cat. No. B043034
M. Wt: 260.3 g/mol
InChI Key: FYJXALKMVSMDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822466B2

Procedure details

n-BuLi (16.5 ml, 2.5M in hexane) is added over 20 minutes to a solution of 5-bromo-1,2,6-trichloro-benzene (10.2 g) in diethyl ether (150 ml) under nitrogen at −78° C. After 20 minutes at −78° C., a solution of ethyl trifluoroacetate (5.15 ml) in diethyl ether (50 ml) is added over 15 minutes to the reaction mixture. After 40 minutes at −78° C., the reaction mixture is slowly warmed up to room temperature and then quenched with a saturated aqueous solution of NH4Cl. The aqueous phase is extracted three times with diethyl ether. The combined organic phases are dried over Na2SO4 and concentrated in vacuo. The crude product is purified by vacuum distillation to yield 2,2,2-trifluoro-1-(3,4,5-trichloro-phenyl)-ethanone (9.20 g) as a yellow solid.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[CH:9][C:10]([Cl:15])=[C:11]([Cl:14])[C:12]=1[Cl:13].[F:16][C:17]([F:24])([F:23])[C:18](OCC)=[O:19]>C(OCC)C>[F:16][C:17]([F:24])([F:23])[C:18]([C:8]1[CH:9]=[C:10]([Cl:15])[C:11]([Cl:14])=[C:12]([Cl:13])[CH:7]=1)=[O:19]

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1Cl)Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.15 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 40 minutes at −78° C.
Duration
40 min
CUSTOM
Type
CUSTOM
Details
quenched with a saturated aqueous solution of NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product is purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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